molecular formula C18H17Cl2N5OS B4284964 N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide

N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide

Cat. No.: B4284964
M. Wt: 422.3 g/mol
InChI Key: PMNLOKPXXHDNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide, commonly known as BTA-EG4, is a small molecule compound that has been extensively studied for its potential applications in scientific research. BTA-EG4 has been shown to have a wide range of biological activities, including inhibition of protein-protein interactions, modulation of cellular signaling pathways, and induction of apoptosis.

Mechanism of Action

The mechanism of action of BTA-EG4 involves the inhibition of protein-protein interactions, which is achieved through the binding of BTA-EG4 to specific sites on the target proteins. BTA-EG4 has been shown to bind to the hydrophobic pocket of MDM2, which is responsible for binding to p53. This binding prevents the interaction between MDM2 and p53, leading to the activation of the p53 pathway and induction of apoptosis. In addition, BTA-EG4 has been shown to inhibit the NF-κB pathway by binding to the IKKβ kinase, which is involved in the activation of NF-κB.
Biochemical and Physiological Effects:
BTA-EG4 has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that BTA-EG4 can inhibit the growth of cancer cells and induce apoptosis. BTA-EG4 has also been shown to modulate the immune response by inhibiting the NF-κB pathway. In addition, BTA-EG4 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. However, the exact physiological effects of BTA-EG4 in vivo are still under investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of BTA-EG4 is its high potency and specificity for its target proteins. BTA-EG4 has been shown to have IC50 values in the low nanomolar range, making it a highly effective inhibitor. In addition, BTA-EG4 has been shown to be stable in vitro, allowing for long-term experiments. However, one of the limitations of BTA-EG4 is its relatively low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on BTA-EG4. One area of research could be the development of more efficient synthesis methods for BTA-EG4, which could improve the overall yield and purity of the compound. Another area of research could be the investigation of the physiological effects of BTA-EG4 in vivo, which could provide insights into its potential therapeutic applications. Finally, future research could focus on the development of BTA-EG4 derivatives with improved solubility and specificity for its target proteins.

Scientific Research Applications

BTA-EG4 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been the inhibition of protein-protein interactions, which play a critical role in many biological processes. BTA-EG4 has been shown to inhibit the interaction between MDM2 and p53, which is a key pathway in cancer development. In addition, BTA-EG4 has been shown to modulate cellular signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses. BTA-EG4 has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N5OS/c19-14-3-2-13(10-15(14)20)25-7-5-24(6-8-25)11-18(26)21-12-1-4-16-17(9-12)23-27-22-16/h1-4,9-10H,5-8,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNLOKPXXHDNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC3=NSN=C3C=C2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-2,1,3-benzothiadiazol-5-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.